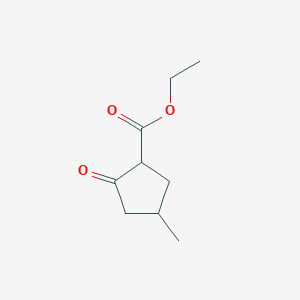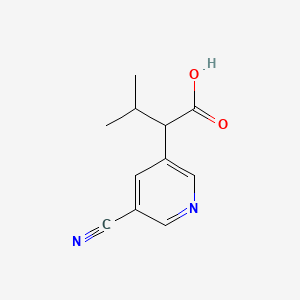
2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid is an organic compound that features a pyridine ring substituted with a cyano group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a cyano group using reagents such as sodium cyanide.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through a series of reactions, including alkylation and subsequent oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-Cyanopyridine: Lacks the butanoic acid moiety.
2-(5-Cyanopyridin-3-yl)propanoic acid: Contains a propanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5-cyanopyridin-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10(11(14)15)9-3-8(4-12)5-13-6-9/h3,5-7,10H,1-2H3,(H,14,15) |
InChI Key |
YYPNSVSZBBJDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
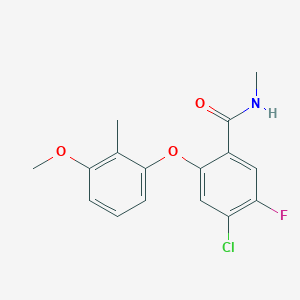
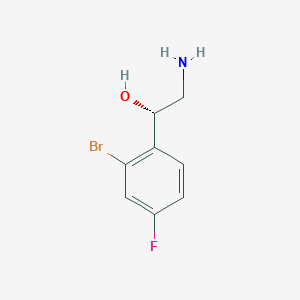
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
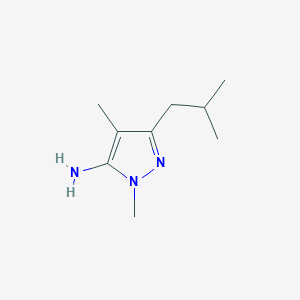
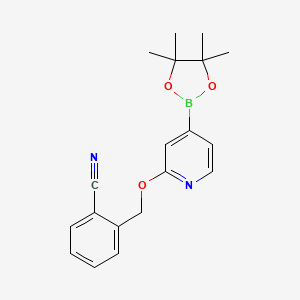
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
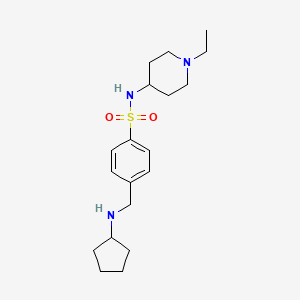

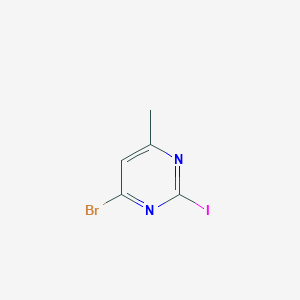
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
